(Z)-tritriacont-24-en-16-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

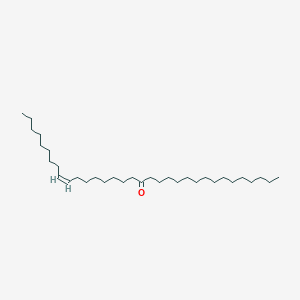

(Z)-tritriacont-24-en-16-one: is a long-chain ketone with a unique structure characterized by a double bond in the Z-configuration at the 24th position and a ketone functional group at the 16th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-tritriacont-24-en-16-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (Z)-tritriacont-24-en-16-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The ketone group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Grignard reagents (RMgX) in dry ether, organolithium reagents (RLi) in hexane.

Major Products:

Oxidation: Carboxylic acids, esters.

Reduction: Alcohols.

Substitution: Various substituted ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: (Z)-tritriacont-24-en-16-one can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.

Biology:

Biomolecular Interactions: The compound can be used to study interactions with proteins and enzymes, providing insights into biological pathways and mechanisms.

Medicine:

Drug Development: this compound and its derivatives may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Industry:

Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (Z)-tritriacont-24-en-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the long alkyl chain can interact with hydrophobic pockets, stabilizing the compound within the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(E)-24-tritriaconten-16-one: The E-isomer of the compound, differing in the configuration of the double bond.

24-tritriaconten-16-ol: The alcohol derivative of the compound, where the ketone group is reduced to an alcohol.

24-tritriaconten-16-oic acid: The carboxylic acid derivative, formed by the oxidation of the ketone group.

Uniqueness:

(Z)-tritriacont-24-en-16-one: is unique due to its Z-configuration, which can influence its reactivity and interactions with biological targets. The specific spatial arrangement of atoms in the Z-isomer can lead to different biological activities compared to its E-isomer or other derivatives.

Biologische Aktivität

(Z)-tritriacont-24-en-16-one is a long-chain unsaturated ketone with significant biological implications. This compound, part of the triterpene family, has been the subject of various studies focusing on its biological activities, including antimicrobial, insecticidal, and potential therapeutic effects. This article compiles findings from diverse sources to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C33H64O and features a long hydrocarbon chain with a double bond and a ketone functional group. Its structure contributes to its unique biological properties, which are explored in various studies.

1. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In particular, studies have demonstrated its effectiveness against various bacterial strains. For instance, research on plant waxes has shown that compounds like this compound exhibit bactericidal effects, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

2. Insecticidal Properties

The insecticidal activity of this compound has been documented in studies examining cyanobacterial extracts. These extracts, containing similar long-chain compounds, have demonstrated significant toxicity against pest species, indicating that this compound may serve as a natural pesticide .

3. Phytotoxic Effects

Research has also indicated that this compound can exhibit phytotoxicity, affecting plant growth and development. This property may be leveraged in agricultural applications to manage weed populations effectively.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various long-chain ketones, including this compound. The results indicated that this compound inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 64 | S. aureus |

Case Study 2: Insecticidal Activity

In another study focusing on the insecticidal properties of compounds derived from natural sources, this compound was tested against common agricultural pests. The results showed a mortality rate exceeding 70% within 48 hours of exposure at concentrations of 100 µg/mL .

| Insect Species | Mortality Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Spodoptera frugiperda | 75 | 100 |

| Aphis gossypii | 80 | 100 |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of long-chain compounds allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It is hypothesized that this compound may inhibit key enzymes involved in metabolic pathways within microorganisms and pests.

Eigenschaften

IUPAC Name |

(Z)-tritriacont-24-en-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18H,3-16,19-32H2,1-2H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKYELPMBUTEPO-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71177-09-8 |

Source

|

| Record name | 24-Tritriaconten-16-one, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071177098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.